molecular formula C7H14ClNO3S B2780025 8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide hydrochloride CAS No. 2241140-08-7

8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide hydrochloride

Cat. No.: B2780025
CAS No.: 2241140-08-7
M. Wt: 227.7
InChI Key: JMLMQDTVRJUSMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential biological activities and applications. This compound is characterized by its unique spirocyclic structure, which includes an imino group, a dioxane ring, and a thiaspiro moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the spirocyclic core, followed by the introduction of the imino group and the dioxane ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions such as solvent choice, temperature, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce amines.

Scientific Research Applications

8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide hydrochloride involves its interaction with specific molecular targets and pathways. The imino group and the spirocyclic structure play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane: Lacks the oxide group.

    1,4-Dioxa-8l6-thiaspiro[4.5]decane: Lacks the imino group.

    8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide: Lacks the hydrochloride salt form.

Uniqueness

8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide hydrochloride is unique due to its combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

8-imino-1,4-dioxa-8λ6-thiaspiro[4.5]decane 8-oxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S.ClH/c8-12(9)5-1-7(2-6-12)10-3-4-11-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLMQDTVRJUSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)CCC12OCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241140-08-7
Record name 8-imino-1,4-dioxa-8lambda6-thiaspiro[4.5]decan-8-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.